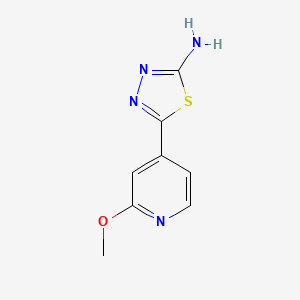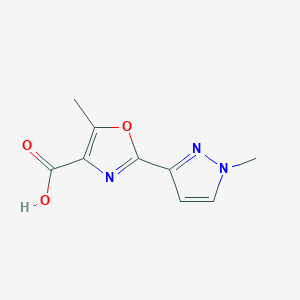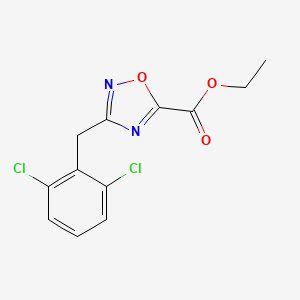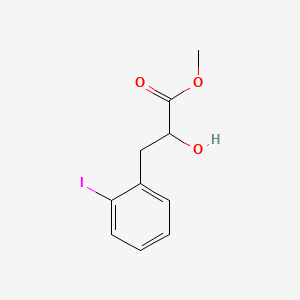
Methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate: is an organic compound with the molecular formula C7H10O4. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is characterized by the presence of a methyl group at the third position, a keto group at the fourth position, and a carboxylate ester group at the third position of the tetrahydrofuran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification: One common method for synthesizing methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate involves the esterification of 3-methyl-4-oxotetrahydrofuran-3-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Cyclization: Another method involves the cyclization of 3-methyl-4-oxobutanoic acid with methanol in the presence of a dehydrating agent such as phosphorus pentoxide. This reaction forms the tetrahydrofuran ring and the ester group simultaneously.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, amines in the presence of a catalyst.
Major Products Formed:
Oxidation: 3-methyl-4-oxotetrahydrofuran-3-carboxylic acid, 3-methyl-4-hydroxybutanoic acid.
Reduction: 3-methyl-4-hydroxytetrahydrofuran, 3-methylbutane.
Substitution: 3-methyl-4-alkoxytetrahydrofuran, 3-methyl-4-aminotetrahydrofuran.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation. It serves as a model substrate for investigating the mechanisms of these reactions.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting metabolic disorders and inflammatory diseases. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flavors and fragrances. Its reactivity and stability make it suitable for incorporation into complex chemical formulations.
Wirkmechanismus
The mechanism of action of methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The keto group can undergo reduction or oxidation, altering the compound’s reactivity and interaction with biological molecules. These transformations enable the compound to modulate various biochemical pathways, contributing to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-oxotetrahydrofuran-3-carboxylate: This compound lacks the methyl group at the third position, resulting in different chemical and biological properties.
Ethyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate: The ethyl ester variant exhibits similar reactivity but may have different solubility and stability characteristics.
Methyl 3-methyl-4-hydroxytetrahydrofuran-3-carboxylate:
Uniqueness: Methyl 3-methyl-4-oxotetrahydrofuran-3-carboxylate is unique due to the presence of both a methyl group and a keto group on the tetrahydrofuran ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H10O4 |
|---|---|
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
methyl 3-methyl-4-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-7(6(9)10-2)4-11-3-5(7)8/h3-4H2,1-2H3 |
InChI-Schlüssel |
WETJZORJCHERET-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COCC1=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Bromo-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13684330.png)






![8-Cbz-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B13684379.png)


